CP-601932

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

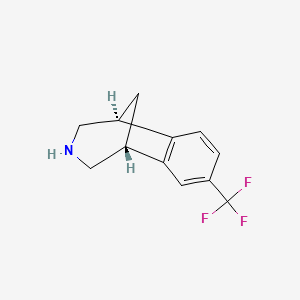

(1R,8S)-4-(trifluoromethyl)-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3N/c13-12(14,15)9-1-2-10-7-3-8(6-16-5-7)11(10)4-9/h1-2,4,7-8,16H,3,5-6H2/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNOBTWYQAWEZHH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=C2C=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357425-68-4 | |

| Record name | CP-601932 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357425684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-601932 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EQZ26LUCA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: CP-601932 as a Partial Agonist at the α3β4 Nicotinic Acetylcholine Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of CP-601932 as a partial agonist at the α3β4 nicotinic acetylcholine receptor (nAChR). The information presented herein is intended to support further research and drug development efforts targeting this important receptor subtype.

Core Concepts: Partial Agonism at α3β4 nAChR

This compound is a high-affinity ligand for the α3β4 nAChR, exhibiting the characteristics of a partial agonist.[1][2] This means that while it binds to the receptor, it elicits a submaximal response compared to the full endogenous agonist, acetylcholine (ACh).[2] This property is crucial as it allows this compound to modulate the activity of the α3β4 nAChR, potentially offering therapeutic benefits by preventing excessive activation while maintaining a basal level of receptor function. The α3β4 nAChR is implicated in various physiological processes and has been identified as a potential target for treating conditions such as alcohol and nicotine dependence.[2][3]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human α3β4 nAChR, as determined in preclinical studies.

| Parameter | Value | nAChR Subtype | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 21 nM | α3β4 | Human | Radioligand Binding | |

| Potency (EC50) | ~3 µM | α3β4 | Human | Functional (Ca2+ influx) | |

| Efficacy (Imax) | ~30% of Acetylcholine | α3β4 | Human | Functional (Ca2+ influx) |

Experimental Methodologies

The characterization of this compound's activity at the α3β4 nAChR has been primarily achieved through two key experimental approaches: radioligand binding assays and in vitro functional assays.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of this compound for the α3β4 nAChR.

General Protocol:

-

Membrane Preparation:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human α3β4 nAChR are cultured.

-

Cells are harvested and homogenized in a cold lysis buffer.

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Competition Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the α3β4 nAChR (e.g., [3H]epibatidine) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled test compound (this compound) are added to compete with the radioligand for binding to the receptor.

-

The mixture is incubated to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

The receptor-bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

In Vitro Functional Assays (Calcium Flux)

Functional assays are essential for determining the potency (EC50) and efficacy (Imax) of a compound, revealing whether it acts as an agonist, antagonist, or partial agonist.

Objective: To measure the ability of this compound to activate the α3β4 nAChR and the magnitude of that activation relative to a full agonist.

General Protocol:

-

Cell Preparation:

-

HEK293 cells stably expressing the human α3β4 nAChR are seeded into 96-well plates.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Compound Application:

-

Increasing concentrations of this compound are added to the wells.

-

For comparison, a full agonist like acetylcholine is also tested to determine the maximal receptor response.

-

-

Signal Detection:

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

Activation of the α3β4 nAChR by an agonist leads to an influx of calcium, which is detected as an increase in fluorescence intensity.

-

-

Data Analysis:

-

The fluorescence data are used to generate concentration-response curves.

-

The EC50 value, representing the concentration of this compound that produces 50% of its maximal effect, is determined from this curve.

-

The Imax value, the maximum response produced by this compound, is compared to the maximum response produced by the full agonist (acetylcholine) to determine the intrinsic efficacy. For this compound, this is approximately 30% of the response to acetylcholine.

-

Visualizations

The following diagrams illustrate the key concepts and experimental workflows described in this guide.

Caption: Mechanism of this compound as a partial agonist at the α3β4 nAChR.

Caption: Workflow for determining the binding affinity (Ki) of this compound.

Caption: Workflow for determining the potency (EC50) and efficacy (Imax) of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial agonists of the α3β4* neuronal nicotinic acetylcholine receptor reduce ethanol consumption and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

CP-601932 and its Interaction with α4β2 Nicotinic Acetylcholine Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of the compound CP-601932 at the human α4β2 nicotinic acetylcholine receptor (nAChR). The α4β2 nAChR is a crucial ligand-gated ion channel in the central nervous system, implicated in a range of physiological processes and a key target in drug discovery for conditions such as nicotine addiction and neurological disorders. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity and Functional Efficacy

This compound exhibits a notable binding affinity for the α4β2 nAChR. However, its functional activity at this receptor is minimal, classifying it as a functional antagonist. The key quantitative metrics are summarized in the table below.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Agonist Efficacy | Assay Type |

| This compound | α4β2 nAChR | 21 nM[1] | 2%[1] | In vitro physiological assays[1] |

This low efficacy suggests that while this compound effectively binds to the α4β2 receptor, it does not significantly activate it, thereby blocking the action of endogenous agonists like acetylcholine or exogenous agonists like nicotine.

Experimental Protocols

The determination of binding affinity and functional efficacy of compounds like this compound at α4β2 nAChRs typically involves two primary types of in vitro assays: competitive radioligand binding assays and functional assays measuring ion flux.

Radioligand Displacement Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the α4β2 nAChR.

Materials:

-

Receptor Source: Membrane homogenates from clonal cells stably expressing human α4β2 nAChRs (e.g., SH-EP-hα4β2 cells).

-

Radioligand: [³H]-Cytisine or [³H]-Epibatidine, high-affinity α4β2 nAChR agonists.

-

Test Compound: this compound.

-

Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl with physiological salts).

-

Filtration System: Glass fiber filters and a cell harvester to separate bound from unbound radioligand.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing α4β2 nAChRs in ice-cold buffer and prepare a membrane fraction through centrifugation.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically near its Kd value), and varying concentrations of the test compound (this compound).

-

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This functional assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels upon receptor activation.

Objective: To determine the functional efficacy and potency (EC50 or IC50) of this compound at α4β2 nAChRs.

Materials:

-

Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing human α4β2 nAChRs.

-

Calcium Indicator Dye: A fluorescent calcium indicator such as Fluo-4 AM or Fura-2 AM.

-

Test Compound: this compound.

-

Agonist: A known α4β2 nAChR agonist (e.g., acetylcholine or epibatidine) for antagonist testing.

-

Assay Buffer: A physiological salt solution.

-

Fluorescence Plate Reader: A device capable of measuring fluorescence changes over time (e.g., FLIPR).

Procedure:

-

Cell Plating: Seed the α4β2-expressing cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye. The dye will enter the cells and be cleaved into its active, cell-impermeant form.

-

Compound Addition:

-

Agonist Mode: Add varying concentrations of the test compound (this compound) to the cells.

-

Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before adding a fixed, effective concentration (e.g., EC80) of a known agonist.

-

-

Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound(s) using a fluorescence plate reader. An increase in fluorescence indicates an influx of calcium and receptor activation.

-

Data Analysis: Plot the change in fluorescence against the logarithm of the test compound concentration. For agonist activity, determine the EC50 (concentration for 50% of maximal response) and Emax (maximal efficacy relative to a full agonist). For antagonist activity, determine the IC50 (concentration that inhibits 50% of the agonist response).

α4β2 nAChR Signaling Pathway

The α4β2 nAChR is a ligand-gated ion channel. Upon binding of an agonist, the receptor undergoes a conformational change that opens an integrated ion channel, permeable to cations, primarily sodium (Na⁺) and calcium (Ca²⁺).

The influx of these ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent neurotransmitter release. The increase in intracellular calcium can also activate various downstream signaling cascades, although the primary signaling mechanism of nAChRs is through direct ionotropic effects.

References

A Technical Guide to Assessing CNS Penetration and Bioavailability of Novel Compounds

Disclaimer: Information regarding the specific compound CP-601932 is not publicly available. This guide, therefore, provides a comprehensive overview of the standard methodologies and data interpretation used to evaluate the Central Nervous System (CNS) penetration and bioavailability of a hypothetical small molecule, referred to herein as "Compound X," as a proxy for a compound like this compound.

This document is intended for researchers, scientists, and drug development professionals, offering a technical framework for the preclinical assessment of a CNS drug candidate.

Introduction to CNS Drug Delivery

The development of drugs targeting the central nervous system is significantly hampered by the blood-brain barrier (BBB), a highly selective barrier that protects the brain from systemic circulation. The BBB is composed of tightly joined brain capillary endothelial cells and expresses various efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump many xenobiotics back into the bloodstream.[1] Consequently, a thorough evaluation of a compound's ability to cross the BBB and achieve therapeutic concentrations in the brain is a critical step in the drug discovery and development process.

This guide outlines the key in vitro and in vivo studies, data presentation, and decision-making frameworks used to characterize the CNS penetration and bioavailability of novel chemical entities.

Quantitative Data Summary for Compound X

Effective assessment of CNS penetration relies on a series of quantitative parameters that describe a compound's physicochemical properties, its interaction with BBB models, and its in vivo distribution. The following tables summarize hypothetical, yet representative, data for our model compound, "Compound X."

Table 1: Physicochemical and In Vitro Permeability Data for Compound X

| Parameter | Value | Method | Significance |

| Molecular Weight (Da) | 385.4 | LC-MS | Smaller molecules (<400 Da) generally show better passive diffusion across the BBB. |

| LogP | 2.8 | Calculated | Indicates lipophilicity; a LogP between 1 and 3 is often optimal for BBB penetration. |

| pKa | 8.1 | Potentiometric titration | Ionization state at physiological pH affects permeability and binding. |

| Aqueous Solubility (µM) | 150 | HPLC-UV | Adequate solubility is necessary for formulation and absorption. |

| PAMPA Pe (10-6 cm/s) | 12.5 | Parallel Artificial Membrane Permeability Assay | Predicts passive diffusion potential across a lipid membrane. |

| Caco-2 A→B Papp (10-6 cm/s) | 8.2 | Caco-2 cell monolayer assay | Assesses intestinal permeability as a surrogate for oral bioavailability. |

| Caco-2 Efflux Ratio (B→A/A→B) | 1.1 | Caco-2 cell monolayer assay | A ratio near 1 suggests the compound is not a significant substrate of intestinal efflux transporters. |

| MDCK-MDR1 Papp (10-6 cm/s) | 1.8 | Madin-Darby Canine Kidney cells transfected with human MDR1 gene | Measures permeability in the presence of P-gp, a key BBB efflux transporter. |

| MDCK-MDR1 Efflux Ratio | 4.5 | MDCK-MDR1 cell monolayer assay | A ratio >2-3 indicates the compound is a substrate for P-gp efflux, which can limit brain penetration. |

Table 2: In Vivo Pharmacokinetic and CNS Distribution Data for Compound X (Rat Model)

| Parameter | Value | Route of Administration | Significance |

| Bioavailability (F%) | 45% | Oral (PO) | Percentage of the administered dose that reaches systemic circulation. |

| Plasma Half-life (t1/2, h) | 4.2 | Intravenous (IV) | Duration of exposure in the systemic circulation. |

| Plasma Protein Binding (%) | 92% | Equilibrium Dialysis | High plasma protein binding reduces the free fraction available to cross the BBB. |

| Brain Tissue Binding (%) | 85% | Brain Homogenate Binding Assay | High brain tissue binding can create a depot effect but may reduce the free concentration at the target. |

| Total Brain-to-Plasma Ratio (Kp) | 0.8 | In vivo microdialysis at steady state | Ratio of total drug concentration in the brain versus plasma. |

| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.18 | Calculated from Kp and unbound fractions | The most critical parameter for CNS penetration, representing the ratio of unbound drug in brain to unbound drug in plasma. A Kp,uu < 1 suggests restricted entry or active efflux. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of a compound's properties. Below are protocols for key experiments.

In Vitro P-glycoprotein Efflux Assay (MDCK-MDR1)

Objective: To determine if Compound X is a substrate for the human P-glycoprotein (P-gp/MDR1) efflux transporter.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable filter supports (e.g., Transwell® plates) until a confluent monolayer is formed, which is confirmed by measuring transepithelial electrical resistance (TEER).

-

Permeability Assessment:

-

Apical to Basolateral (A→B): Compound X is added to the apical (upper) chamber, representing the "blood" side of the BBB. Samples are taken from the basolateral (lower) chamber, representing the "brain" side, over a time course (e.g., 30, 60, 90, 120 minutes).

-

Basolateral to Apical (B→A): Compound X is added to the basolateral chamber, and samples are taken from the apical chamber over the same time course.

-

-

Inhibitor Arm: The experiment is repeated in the presence of a known P-gp inhibitor (e.g., verapamil or elacridar) to confirm that any observed efflux is P-gp mediated.

-

Sample Analysis: The concentration of Compound X in all samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Calculation:

-

The apparent permeability coefficient (Papp) for both directions is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.

-

The efflux ratio is calculated as: Efflux Ratio = Papp (B→A) / Papp (A→B)

-

In Vivo Brain-to-Plasma Ratio Determination (Microdialysis)

Objective: To determine the unbound concentration of Compound X in the brain and plasma of a living animal model (e.g., rat) to calculate the Kp,uu.

Methodology:

-

Animal Preparation: A male Sprague-Dawley rat is anesthetized, and guide cannulas for microdialysis probes are stereotaxically implanted into the target brain region (e.g., striatum) and a major blood vessel (e.g., jugular vein). The animal is allowed to recover from surgery.

-

Compound Administration: Compound X is administered, typically via intravenous infusion to achieve steady-state plasma concentrations.

-

Microdialysis Sampling: Microdialysis probes are inserted through the guide cannulas. The probes are perfused with an isotonic solution (artificial CSF) at a low, constant flow rate (e.g., 1-2 µL/min). The perfusate (dialysate), containing unbound molecules from the surrounding tissue fluid (brain extracellular fluid or blood), is collected at regular intervals (e.g., every 20-30 minutes).

-

Probe Calibration: In vivo recovery of the probe is determined to accurately calculate the absolute unbound concentration from the dialysate concentration. This can be done by retrodialysis.

-

Sample Analysis: The concentration of Compound X in the plasma and brain dialysate samples is determined by LC-MS/MS.

-

Data Calculation:

-

The unbound brain concentration (Cu,brain) and unbound plasma concentration (Cu,plasma) are calculated after correcting for probe recovery.

-

The unbound brain-to-plasma ratio is calculated as: Kp,uu = Cu,brain / Cu,plasma at steady state.

-

Visualizations

Diagrams are provided to illustrate key concepts and workflows in the assessment of CNS drug candidates.

Caption: Workflow for CNS Drug Candidate Assessment.

References

An In-depth Technical Guide to the Pharmacology of CP-601932

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-601932, also known as (1S,5R)-2,3,4,5-tetrahydro-7-(trifluoromethyl)-1,5-methano-1H-3-benzazepine, is a high-affinity partial agonist for nicotinic acetylcholine receptor (nAChR) subtypes, particularly the α3β4 and α4β2 subtypes. This document provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, functional activity, and effects on behavior. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are provided to support further research and development.

Introduction

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems. Their dysfunction has been implicated in a variety of neurological and psychiatric disorders, including addiction, Alzheimer's disease, and schizophrenia. This compound has emerged as a valuable pharmacological tool for investigating the role of specific nAChR subtypes in these conditions, with a particular focus on its potential therapeutic applications in alcohol use disorder.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity for both α3β4 and α4β2 nAChR subtypes, with a significantly lower affinity for α6 and α7 subtypes. The binding affinities (Ki) are summarized in the table below.[1]

| Receptor Subtype | Binding Affinity (Ki) (nM) |

| α3β4 | 21 |

| α4β2 | 21 |

| α6 | >300 |

| α7 | >300 |

Functional Activity

Functionally, this compound acts as a partial agonist at α3β4 nAChRs. In a cell-based fluorescence assay using a Ca2+-sensitive dye, this compound demonstrated an EC50 of approximately 3 µM with an intrinsic efficacy of about 30% relative to acetylcholine (ACh).[1] Interestingly, in the same assay, this compound produced no measurable agonist activity at α4β2 nAChRs expressed in HEK293 cells.[1]

| Receptor Subtype | Functional Activity | EC50 (µM) | Intrinsic Efficacy (% of ACh) |

| α3β4 | Partial Agonist | ~3 | ~30 |

| α4β2 | No measurable agonist activity | - | - |

In Vivo Pharmacology

Preclinical studies in rats have demonstrated that this compound can selectively reduce ethanol consumption. In an operant self-administration paradigm, this compound was shown to decrease responding for ethanol without affecting the consumption of a sucrose solution, indicating a specific effect on alcohol reinforcement rather than a general suppression of consummatory behavior.[1] Furthermore, this compound readily penetrates the central nervous system, a crucial characteristic for a centrally acting therapeutic agent.[1]

Experimental Protocols

Radioligand Binding Assay for nAChR Affinity

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of a test compound like this compound for nAChR subtypes.

3.1.1. Materials

-

Receptor Source: Membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α3β4 or α4β2 nAChRs).

-

Radioligand: A high-affinity radiolabeled ligand specific for the nAChR subtype (e.g., [3H]epibatidine for α3β4 and α4β2).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-specific control: A high concentration of a non-radiolabeled nAChR ligand (e.g., nicotine).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation counter.

3.1.2. Procedure

-

Membrane Preparation:

-

Homogenize cells expressing the target receptor in ice-cold Assay Buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh Assay Buffer and centrifuge again.

-

Resuspend the final pellet in Assay Buffer to a desired protein concentration.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding wells: Add Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding wells: Add Assay Buffer, radioligand, a high concentration of the non-specific control, and membrane preparation.

-

Competition wells: Add Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding by filtering the contents of each well through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay using Calcium-Sensitive Dye (FLIPR)

This protocol describes a method to assess the functional activity of this compound as a partial agonist at nAChRs by measuring changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

3.2.1. Materials

-

Cells: HEK293 cells stably expressing the nAChR subtype of interest.

-

Culture Medium: Appropriate cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.

-

Calcium-sensitive dye: e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test Compound: this compound.

-

Agonist control: Acetylcholine (ACh).

-

Antagonist control: A known nAChR antagonist.

-

96- or 384-well black-walled, clear-bottom microplates.

-

FLIPR instrument.

3.2.2. Procedure

-

Cell Plating:

-

Seed HEK293 cells expressing the target receptor into the microplates and grow to near confluence.

-

-

Dye Loading:

-

Remove the culture medium and wash the cells with Assay Buffer.

-

Add the calcium-sensitive dye solution to each well and incubate at 37°C for a specified time (e.g., 60 minutes) to allow dye uptake.

-

-

Assay on FLIPR:

-

Place the cell plate into the FLIPR instrument.

-

The instrument will first measure the baseline fluorescence.

-

The instrument's integrated pipettor will then add varying concentrations of this compound or the control agonist (ACh) to the wells.

-

The FLIPR will continuously monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence intensity or the area under the curve.

-

Plot the response against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) for this compound and ACh.

-

The intrinsic efficacy of this compound is calculated as (Emax of this compound / Emax of ACh) x 100%.

-

Operant Self-Administration of Ethanol in Rats

This protocol outlines a procedure to evaluate the effect of this compound on the reinforcing properties of ethanol in rats.

3.3.1. Apparatus

-

Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.

3.3.2. Procedure

-

Training:

-

Rats are first trained to press a lever to receive a highly palatable solution (e.g., sucrose or saccharin) to establish the operant response.

-

Gradually, ethanol is introduced into the solution, and the concentration is increased over several sessions. The sweetener is then faded out, leaving only the ethanol solution.

-

-

Stable Responding:

-

Rats are trained to respond on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where every lever press delivers a reward) until they show stable levels of ethanol self-administration.

-

-

Drug Testing:

-

Once stable responding is achieved, rats are pre-treated with either vehicle or different doses of this compound before the self-administration session.

-

The number of lever presses on the active (ethanol-delivering) and inactive levers is recorded.

-

-

Control for Non-specific Effects:

-

To ensure that this compound is specifically affecting ethanol reinforcement, its effect on the self-administration of another rewarding substance, such as a sucrose solution, is also tested in a separate group of animals or in the same animals in a counterbalanced design.

-

-

Data Analysis:

-

The primary outcome measure is the number of rewards earned or the number of active lever presses.

-

Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

-

Signaling Pathways

Activation of α3β4 nAChRs by an agonist like this compound leads to the opening of the non-selective cation channel, resulting in an influx of Na+ and Ca2+. The subsequent increase in intracellular Ca2+ can trigger various downstream signaling cascades.

The initial influx of cations leads to membrane depolarization, which can activate voltage-gated calcium channels (VGCCs), further increasing intracellular calcium levels. This rise in intracellular calcium is a critical second messenger that can directly trigger the release of neurotransmitters from presynaptic terminals and activate various calcium-dependent enzymes, such as protein kinases, leading to downstream changes in gene expression and neuronal function.

Conclusion

This compound is a valuable pharmacological probe for studying the role of α3β4 and α4β2 nAChRs. Its partial agonist activity at α3β4 receptors and its ability to selectively reduce ethanol consumption in preclinical models highlight its potential as a lead compound for the development of novel therapeutics for alcohol use disorder. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the pharmacology and therapeutic potential of this compound and related compounds.

Note on Chemical Synthesis: While a detailed, publicly available, step-by-step synthesis protocol for this compound was not identified in the conducted search, the core structure is a 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine derivative. Researchers interested in its synthesis may refer to literature on the synthesis of this and related chemical scaffolds.

References

The Modulatory Role of CP-601932 on Ethanol Consumption in Rodents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CP-601932, a nicotinic acetylcholine receptor (nAChR) partial agonist, on ethanol consumption in rodent models. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

This compound has been identified as a high-affinity partial agonist at α3β4 and α4β2 nicotinic acetylcholine receptors (nAChRs)[1][2][3]. Preclinical studies in rodents have demonstrated that this compound can selectively reduce ethanol consumption and seeking behaviors[1][2]. This effect is believed to be mediated through the modulation of the mesolimbic dopamine system, a key neural circuit in reward and addiction. This guide synthesizes the available preclinical data on this compound, offering a comprehensive resource for researchers investigating novel pharmacotherapies for alcohol use disorder (AUD).

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on ethanol consumption in rats in two standard preclinical models: operant self-administration and intermittent-access two-bottle choice. All data is extracted from Chatterjee et al. (2011).

Table 1: Effect of this compound on Operant Self-Administration of 10% Ethanol in Rats

| Treatment (s.c.) | Dose (mg/kg) | Mean Active Lever Presses (± SEM) | % Change from Vehicle | p-value |

| Vehicle | - | 35 ± 4 | - | - |

| This compound | 5 | 22 ± 3 | -37.1% | < 0.05 |

| This compound | 10 | 18 ± 2 | -48.6% | < 0.01 |

Data represents the number of active lever presses for 10% (v/v) ethanol solution during a 30-minute session. SEM: Standard Error of the Mean. s.c.: subcutaneous administration.

Table 2: Effect of this compound on 20% Ethanol Intake in an Intermittent-Access Two-Bottle-Choice Paradigm in Rats

| Treatment (s.c.) | Dose (mg/kg) | Mean Ethanol Intake (g/kg/24h ± SEM) | % Change from Vehicle | p-value |

| Vehicle | - | 6.5 ± 0.5 | - | - |

| This compound | 1 | 5.0 ± 0.6 | -23.1% | > 0.05 |

| This compound | 5 | 3.5 ± 0.4 | -46.2% | < 0.01 |

| This compound | 10 | 2.8 ± 0.3 | -56.9% | < 0.001 |

Data represents the amount of 20% (v/v) ethanol consumed over a 24-hour period. SEM: Standard Error of the Mean. s.c.: subcutaneous administration.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Chatterjee et al. (2011).

Operant Self-Administration of Ethanol

This paradigm assesses the motivation of rodents to work for access to ethanol.

Apparatus:

-

Standard operant conditioning chambers equipped with two retractable levers and a liquid dispenser.

-

The active lever, when pressed on the correct schedule, delivers a small volume (e.g., 0.1 ml) of 10% (v/v) ethanol solution.

-

The inactive lever is used as a control for general activity and its presses have no programmed consequences.

Procedure:

-

Acquisition: Rats are trained to self-administer 10% ethanol on a fixed ratio 3 (FR3) schedule of reinforcement, meaning three active lever presses are required for one reward delivery. Sessions are typically 30 minutes long and conducted daily.

-

Stabilization: Training continues until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over five consecutive days).

-

Drug Administration: On the test day, rats are administered this compound or vehicle (saline) via subcutaneous injection 30 minutes prior to the start of the operant session.

-

Data Collection: The number of presses on both the active and inactive levers is recorded throughout the session.

Intermittent-Access Two-Bottle Choice

This model is used to induce and measure high levels of voluntary ethanol consumption.

Apparatus:

-

Standard rodent home cages.

-

Two drinking bottles with sipper tubes are provided for each cage.

Procedure:

-

Induction of High Ethanol Intake: Rats are given access to one bottle of 20% (v/v) ethanol and one bottle of water for 24-hour periods on Mondays, Wednesdays, and Fridays. On the intervening days, they have access to two bottles of water. This intermittent schedule typically leads to an escalation of ethanol intake over several weeks.

-

Baseline Measurement: Once a stable level of high ethanol consumption is reached (e.g., > 4 g/kg/24h), baseline intake is recorded.

-

Drug Administration: this compound or vehicle is administered subcutaneously 30 minutes before the ethanol and water bottles are presented on a drinking day.

-

Data Collection: The volume of liquid consumed from each bottle is measured at various time points (e.g., 30 minutes, 6 hours, 24 hours) to determine ethanol intake (in g/kg) and preference.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Ethanol Reward

The rewarding effects of ethanol are largely mediated by an increase in dopamine release in the nucleus accumbens (NAc), a key component of the brain's reward circuitry. Nicotinic acetylcholine receptors, particularly the α3β4* and α4β2* subtypes located on dopamine neurons in the ventral tegmental area (VTA), play a crucial role in this process. This compound, as a partial agonist at these receptors, is thought to reduce ethanol's reinforcing effects by attenuating its ability to cause a surge in dopamine release.

Caption: Proposed mechanism of this compound on ethanol-mediated reward pathways.

Experimental Workflow for Operant Self-Administration

The following diagram outlines the typical workflow for an operant self-administration study investigating the effects of a compound like this compound on ethanol-seeking behavior.

Caption: Workflow for an operant ethanol self-administration experiment.

References

- 1. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Partial agonists of the α3β4* neuronal nicotinic acetylcholine receptor reduce ethanol consumption and seeking in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

The role of α3β4 nAChRs in alcohol dependence

An In-depth Technical Guide on the Role of α3β4 Nicotinic Acetylcholine Receptors in Alcohol Dependence

Introduction

Alcohol Use Disorder (AUD) represents a significant global health challenge with limited effective pharmacotherapies. Emerging evidence from preclinical, clinical, and genetic studies has identified the neuronal nicotinic acetylcholine receptor (nAChR) system as a critical modulator of alcohol-related behaviors.[1][2] While historically, research has focused on the α4β2* and α7 nAChR subtypes, recent genetic association studies have implicated the CHRNA3-CHRNA5-CHRNB4 gene cluster, which encodes the α3, α5, and β4 subunits, in the susceptibility to both alcohol and nicotine dependence.[3][4] This has shifted attention towards the α3β4* nAChR subtype as a promising, yet underexplored, therapeutic target.

This technical guide provides a comprehensive overview of the role of α3β4 nAChRs in alcohol dependence, designed for researchers, scientists, and drug development professionals. It synthesizes quantitative data on ligand interactions, details key experimental protocols for studying these receptors, and visualizes the complex signaling pathways and experimental workflows involved.

Signaling Pathways and Neurocircuitry

The α3β4* nAChRs are strategically positioned within key neurocircuits that regulate reward, aversion, and stress responses—all of which are critically implicated in the cycle of alcohol addiction. Unlike the widespread distribution of α4β2* nAChRs, the α3β4* subtype shows more restricted expression, with particularly high densities in the medial habenula (MHb) and the interpeduncular nucleus (IPN).[4] The MHb-IPN pathway is a critical regulator of the mesolimbic dopamine system, which includes the ventral tegmental area (VTA) and the nucleus accumbens (NAc).

Ethanol can indirectly influence this circuitry. It is hypothesized that ethanol increases acetylcholine (ACh) release in brain regions like the VTA, which in turn activates nAChRs on dopamine neurons, leading to increased dopamine release in the NAc—a key event in the reinforcing effects of alcohol. The MHb-IPN pathway, rich in α3β4* nAChRs, exerts regulatory control over this VTA activity. Modulation of α3β4* nAChRs in this circuit can therefore influence the rewarding effects of alcohol and play a role in withdrawal and stress-induced relapse.

Data Presentation: Ligand Effects on α3β4 nAChRs and Alcohol-Related Behaviors

The development of selective antagonists and partial agonists for the α3β4 nAChR has been crucial for elucidating its role in alcohol dependence. The following tables summarize the binding affinities and functional potencies of key ligands and their documented effects on ethanol consumption in rodent models.

Table 1: Binding Affinity and Functional Potency of α3β4 nAChR Ligands

| Ligand | Type | α3β4 Kᵢ (nM) | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) | Functional Effect at α3β4 | Reference |

|---|---|---|---|---|---|---|

| 18-Methoxycoronaridine (18-MC) | Antagonist | Selective for α3β4 | > α3β4 | - | Antagonist | |

| AT-1001 | Partial Agonist | ~1 | ~100 | - | Low efficacy partial agonist; functional antagonist | |

| CP-601932 | Partial Agonist | 21 | 21 | >300 | Partial Agonist | |

| PF-4575180 | Partial Agonist | High | Lower than α3β4 | - | Partial Agonist | |

| TP2212-59 | Antagonist | Selective for α3β4 | - | - | Antagonist |

| [³H]Epibatidine | Radioligand (Agonist) | 0.117 (human) | 0.025 (human) | - | Used for binding assays | |

Table 2: Effects of α3β4 nAChR Ligands on Ethanol Consumption in Rodent Models

| Ligand | Species | Model | Dose | Effect on Ethanol Consumption | Effect on Sucrose/Food | Reference |

|---|---|---|---|---|---|---|

| 18-Methoxycoronaridine (18-MC) | Alcohol-preferring Rats | Two-bottle choice | - | ↓ Consumption & Preference | - | |

| 18-Methoxycoronaridine (18-MC) | C57BL/6J Mice | Binge-like drinking | 30 mg/kg | ↓ Consumption | No change in saccharin intake | |

| AT-1001 | Sprague-Dawley Rats | Operant Self-Admin | 3 mg/kg | ↓ Self-administration | ↓ Food self-administration | |

| AT-1001 | Sprague-Dawley Rats | Stress-induced Reinstatement | 1.5 mg/kg | ↓ Reinstatement | No effect on food responding | |

| This compound | Rats | Operant Self-Admin & Two-bottle choice | - | ↓ Consumption | No change in sucrose | |

| PF-4575180 | Rats | Operant Self-Admin & Two-bottle choice | - | ↓ Consumption | No change in sucrose |

| TP2212-59 | Rats | Operant Co-Admin (Nicotine/Alcohol) | - | No effect | - | |

Experimental Protocols

Detailed and reproducible methodologies are paramount for advancing research in this field. Below are protocols for key experiments used to investigate the function of α3β4 nAChRs.

Competitive Radioligand Binding Assay for α3β4 nAChRs

This protocol determines the binding affinity (Kᵢ) of a test compound for the α3β4 nAChR. It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing human α3β4 nAChRs (e.g., HEK293 cells).

-

Radioligand: [³H]Epibatidine (~0.5 nM final concentration).

-

Non-specific Binding Control: A high concentration of a non-radioactive ligand (e.g., 10 µM nicotine or epibatidine).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Apparatus: 96-well microplates, glass fiber filters (e.g., Whatman GF/C, pre-soaked in 0.3% PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing α3β4 nAChRs in ice-cold lysis buffer. Centrifuge to pellet the membranes, then resuspend the pellet in fresh assay buffer. Determine protein concentration via a BCA assay.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL Assay Buffer (for total binding) OR 50 µL non-specific binding control.

-

50 µL of various concentrations of the unlabeled test compound.

-

50 µL of [³H]Epibatidine.

-

150 µL of the membrane preparation (50-120 µg protein).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific CPM from total CPM. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

Operant Ethanol Self-Administration in Rats

This behavioral paradigm assesses the reinforcing properties of ethanol by training animals to perform an action (e.g., press a lever) to receive an ethanol reward.

Materials:

-

Subjects: Adult Sprague-Dawley or Wistar rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system (dipper or pump), and a cue light.

-

Solutions: 10-20% (w/v) ethanol solution, sucrose solution (for initial training), water.

Procedure:

-

Acquisition (Training):

-

Initially, train water-deprived rats to press a lever for a water or sucrose reward on a Fixed Ratio 1 (FR1) schedule (1 press = 1 reward).

-

Once lever pressing is established, replace the sucrose/water with the ethanol solution. Sessions typically last 30-60 minutes daily.

-

-

Maintenance: Continue daily sessions until a stable baseline of ethanol self-administration is achieved (e.g., less than 15% variation over 3-5 consecutive days).

-

Pharmacological Testing:

-

Administer the test compound (e.g., an α3β4 antagonist) or vehicle via the appropriate route (e.g., subcutaneous, s.c.) at a set time before the operant session (e.g., 30 minutes prior).

-

Use a within-subjects, counterbalanced design where each animal receives all drug doses and vehicle in a randomized order.

-

-

Data Collection: Record the number of presses on the active (ethanol-delivering) and inactive levers.

-

Control Experiments: To test for specificity, assess the effect of the compound on responding for a different reinforcer (e.g., food or sucrose) in separate sessions.

-

Data Analysis: Analyze the number of rewards earned and active lever presses using repeated-measures ANOVA to determine the effect of the drug treatment.

In Vivo Microdialysis for Dopamine Release

This technique measures the concentration of extracellular neurotransmitters, such as dopamine, in a specific brain region of a freely moving animal following alcohol administration.

Materials:

-

Subjects: Adult rats.

-

Apparatus: Stereotaxic frame for surgery, microdialysis probes (with appropriate molecular weight cut-off), a microperfusion pump, and a fraction collector.

-

Surgical Tools: Standard surgical kit for small animals.

-

Solutions: Artificial cerebrospinal fluid (aCSF) for perfusion, ethanol solution (e.g., 2 g/kg for intraperitoneal injection).

-

Analysis System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for dopamine quantification.

Procedure:

-

Surgery: Anesthetize the rat and use a stereotaxic frame to surgically implant a guide cannula targeting the Nucleus Accumbens (NAc). Allow the animal to recover for 48 hours or more.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the NAc.

-

Equilibration: Connect the probe to the perfusion pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min) for an equilibration period of 1-2 hours.

-

Baseline Collection: Collect dialysate samples into vials every 10-20 minutes using a refrigerated fraction collector to establish a stable baseline of dopamine levels (at least 3-4 consecutive samples with <10% variation).

-

Ethanol Administration: Administer ethanol (e.g., 2.3 g/kg, i.p.) or saline (vehicle).

-

Post-Injection Collection: Continue collecting dialysate samples for at least 2-3 hours post-injection.

-

Sample Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

-

Data Analysis: Express dopamine concentrations as a percentage of the average baseline level for each animal. Analyze the data using a two-way ANOVA (treatment x time) to assess changes in dopamine release.

Conclusion

The α3β4 nicotinic acetylcholine receptor has emerged as a significant and promising target in the neurobiology of alcohol dependence. Its strategic location within the habenula-interpeduncular pathway allows it to modulate the brain's core reward circuitry. Pharmacological studies using selective antagonists and partial agonists have demonstrated that targeting α3β4 nAChRs can effectively reduce alcohol consumption and seeking behaviors in preclinical models, particularly behaviors driven by stress. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further investigate this receptor subtype. Future work to develop even more selective ligands and to translate these preclinical findings into clinical applications holds great promise for delivering novel and more effective treatments for Alcohol Use Disorder.

References

- 1. Frontiers | Neuronal Nicotinic Acetylcholine Receptors: Common Molecular Substrates of Nicotine and Alcohol Dependence [frontiersin.org]

- 2. The role of nicotinic acetylcholine receptors in alcohol-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Partial Agonists of the α3β4* Neuronal Nicotinic Acetylcholine Receptor Reduce Ethanol Consumption and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal Nicotinic Acetylcholine Receptors as Pharmacotherapeutic Targets for the Treatment of Alcohol Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

The α3β4* Nicotinic Acetylcholine Receptor Partial Agonist CP-601932: A Potential Therapeutic for Alcohol Use Disorder

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CP-601932 is a novel small molecule that acts as a partial agonist at α3β4* and a low-efficacy partial agonist at α4β2* nicotinic acetylcholine receptors (nAChRs). Initially investigated as a smoking cessation aid by Pfizer, its development was discontinued. However, preclinical research has illuminated a potential new therapeutic avenue for this compound in the treatment of alcohol use disorder (AUD). This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and underlying mechanisms of CP-in the context of addiction, with a primary focus on its effects on alcohol consumption. Detailed experimental protocols from key studies are provided, along with a quantitative summary of its in vitro and in vivo properties. Furthermore, this document visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential as a therapeutic agent.

Introduction

Alcohol use disorder (AUD) remains a significant global health challenge with limited effective pharmacological treatments. Recent genetic association studies have implicated the CHRNA3–CHRNA5–CHRNB4 gene cluster, which encodes the α3, α5, and β4 nAChR subunits, in both alcohol and nicotine dependence. This has spurred interest in developing ligands targeting these specific nAChR subtypes as potential therapeutics for addiction.

This compound has emerged from these research efforts as a high-affinity partial agonist for α3β4* nAChRs. While its clinical development for smoking cessation was halted, preclinical evidence strongly suggests its potential in reducing alcohol consumption and seeking behaviors. This guide synthesizes the available scientific literature on this compound to provide a detailed resource for researchers and drug development professionals interested in its therapeutic potential for addiction.

Pharmacology of this compound

This compound is a selective partial agonist of nicotinic acetylcholine receptors, with a notable affinity for α3β4 and α4β2 subtypes. Its unique pharmacological profile, characterized by its partial agonism, allows it to modulate nicotinic receptor activity in the brain, which is crucial in the neurobiology of addiction.

In Vitro Binding Affinity and Functional Activity

Studies have characterized the binding affinity and functional activity of this compound at various nAChR subtypes. The following tables summarize the key quantitative data from in vitro experiments.

Table 1: In Vitro Binding Affinity of this compound at Human nAChR Subtypes

| nAChR Subtype | Ki (nM) |

| α3β4 | 2.1 |

| α4β2 | 0.23 |

Data from Chatterjee et al., 2011.

Table 2: In Vitro Functional Activity of this compound at Human nAChR Subtypes

| nAChR Subtype | Agonist EC50 (nM) | % Max Response (vs. ACh) | Antagonist IC50 (nM) |

| α3β4 | 3000 | 40 | 257 |

| α4β2 | 100 | 2 | 114 |

Data from Chatterjee et al., 2011.

Preclinical Efficacy in Alcohol Addiction Models

The primary evidence for the therapeutic potential of this compound in addiction comes from preclinical studies using rat models of alcohol self-administration. These studies have demonstrated that this compound can selectively reduce ethanol consumption without affecting the intake of other rewarding substances like sucrose.

Effect on Ethanol and Sucrose Self-Administration

In a key study, this compound was shown to dose-dependently decrease ethanol self-administration in rats with a history of long-term ethanol consumption. Importantly, the same doses of this compound did not affect sucrose self-administration, suggesting a specific effect on alcohol-related reward pathways.

Table 3: In Vivo Efficacy of this compound on Ethanol and Sucrose Self-Administration in Rats

| Treatment | Dose (mg/kg, s.c.) | % Decrease in Ethanol Self-Administration | % Decrease in Sucrose Self-Administration |

| This compound | 1 | ~20% | No significant effect |

| This compound | 3 | ~40% | No significant effect |

| This compound | 10 | ~60% | No significant effect |

Data from Chatterjee et al., 2011.

Mechanism of Action in Addiction

This compound's therapeutic effects in addiction are believed to be mediated through its partial agonist activity at α3β4* and α4β2* nAChRs, which are key components of the brain's reward and stress systems.

Signaling Pathways

The activation of α3β4* and α4β2* nAChRs by this compound modulates downstream signaling cascades that are implicated in the reinforcing effects of addictive substances. The following diagrams illustrate the putative signaling pathways involved.

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-601932, a selective partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), has emerged from early-stage research as a compound of significant interest, particularly in the fields of neuropsychopharmacology and addiction medicine. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound and its related compounds, focusing on its synthesis, in vitro and in vivo pharmacology, and the underlying signaling pathways. All quantitative data has been summarized for comparative analysis, and detailed experimental methodologies are provided to facilitate reproducibility and further investigation.

Core Compound Profile

This compound is a novel chemical entity that demonstrates high affinity and partial agonist activity at the α4β2 nAChR subtype. Its enantiomer, CP-601927, and other related compounds such as 3-bromocytisine, have also been investigated to delineate the structure-activity relationships and therapeutic potential of this chemical class.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-stage preclinical studies on this compound and its related compounds.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)

| Compound | α4β2 nAChR | α3β4 nAChR |

| This compound | 21 | 21 |

| CP-601927 | 0.8 | 150 |

| 3-Bromocytisine | 0.2 | 3.6 |

| Varenicline (comparator) | 0.15 | 2.9 |

| Nicotine (comparator) | 0.5 | 100 |

Table 2: In Vitro Functional Activity (Efficacy relative to Acetylcholine)

| Compound | α4β2 nAChR Efficacy (%) | α3β4 nAChR Efficacy (%) |

| This compound | 2 | 30 |

| CP-601927 | 10 | 5 |

| 3-Bromocytisine | 25 | 40 |

| Varenicline (comparator) | 45 | 35 |

| Nicotine (comparator) | 100 | 100 |

Table 3: In Vivo Pharmacokinetic Parameters in Rats (Subcutaneous Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | Brain/Plasma Ratio |

| This compound | 5 | 350 | 0.5 | ~1.5 |

| This compound | 10 | 750 | 0.5 | ~1.5 |

| PF-4575180 (related α3β4 partial agonist) | 1 | 150 | 1.0 | ~1.0 |

| PF-4575180 (related α3β4 partial agonist) | 10 | 1200 | 1.0 | ~1.0 |

(Note: Detailed pharmacokinetic data for CP-601927 and 3-bromocytisine were not available in the reviewed literature.)

Signaling Pathways

This compound, as a partial agonist of α4β2 nAChRs, modulates downstream signaling cascades. The primary mechanism involves the canonical ionotropic pathway, leading to cation influx and neuronal depolarization. However, evidence also suggests the involvement of metabotropic signaling.

Figure 1. Simplified signaling pathway of this compound at the α4β2 nAChR.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for nAChR subtypes.

Methodology:

-

Membrane Preparation: Membranes from cell lines stably expressing human nAChR subtypes (e.g., HEK-293 cells for α4β2 and α3β4) are prepared.

-

Radioligand: [³H]-Epibatidine is commonly used as the radioligand.

-

Assay Buffer: A suitable buffer, typically Tris-based, containing salts and protease inhibitors is used.

-

Incubation: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., nicotine).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: IC50 values are determined by non-linear regression analysis of the competition binding curves. Ki values are calculated using the Cheng-Prusoff equation.

Figure 2. Workflow for the in vitro radioligand binding assay.

In Vitro Functional Assay (⁸⁶Rb⁺ Efflux)

Objective: To determine the functional efficacy of test compounds as agonists or antagonists at nAChRs.

Methodology:

-

Cell Culture: Cells expressing the nAChR subtype of interest are cultured in multi-well plates.

-

⁸⁶Rb⁺ Loading: Cells are incubated with ⁸⁶Rb⁺ (a radioactive potassium analog) until a steady-state intracellular concentration is reached.

-

Wash: Extracellular ⁸⁶Rb⁺ is removed by washing with a buffer.

-

Stimulation: Cells are exposed to the test compound at various concentrations.

-

Efflux Measurement: The amount of ⁸⁶Rb⁺ released from the cells into the supernatant is measured over time.

-

Data Analysis: The rate of ⁸⁶Rb⁺ efflux is calculated and plotted against the compound concentration to determine EC50 and maximal efficacy relative to a full agonist like acetylcholine.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of test compounds on extracellular dopamine levels in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens) of the experimental animal (typically a rat).

-

Recovery: Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after administration of the test compound.

-

Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline pre-drug levels.

Figure 3. Experimental workflow for in vivo microdialysis.

Mouse Forced Swim Test

Objective: To assess the antidepressant-like effects of test compounds.

Methodology:

-

Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.

-

Acclimation: Animals are acclimated to the testing room for at least 1 hour before the test.

-

Drug Administration: Test compounds or vehicle are administered at a specified time before the test (e.g., 30-60 minutes).

-

Test Session: Each mouse is placed in the water-filled cylinder for a 6-minute session.

-

Behavioral Scoring: The session is video-recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored, typically during the last 4 minutes of the test.

-

Data Analysis: The mean immobility time is compared between the treatment and vehicle control groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

The early-stage research on this compound and its congeners has laid a solid foundation for understanding their potential as modulators of the α4β2 nicotinic acetylcholine receptor system. The data suggest a profile of high-affinity partial agonism with the ability to modulate dopamine release, which is consistent with potential therapeutic applications in conditions such as addiction and depression. The detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers aiming to build upon this initial body of work and further explore the therapeutic promise of this intriguing class of compounds. Further investigation into the metabotropic signaling pathways and the in vivo efficacy in a broader range of behavioral models is warranted.

An In-depth Technical Guide to CP-601932: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-601932 is a potent and selective partial agonist for the α3β4 and α4β2 nicotinic acetylcholine receptors (nAChRs). Its ability to readily cross the blood-brain barrier and modulate nicotinic cholinergic neurotransmission has made it a valuable research tool, particularly in the investigation of substance dependence. Preclinical studies have highlighted its potential in reducing ethanol self-administration, suggesting a therapeutic avenue for the treatment of alcohol use disorder. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, with the IUPAC name (1R,5S)-1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)-, is a synthetic compound belonging to the benzazepine class.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Reference |

| CAS Number | 357425-68-4 | [1][2] |

| Chemical Formula | C₁₂H₁₂F₃N | [1][2] |

| Molecular Weight | 227.23 g/mol | [1] |

| IUPAC Name | (1R,5S)-1,5-Methano-1H-3-benzazepine, 2,3,4,5-tetrahydro-7-(trifluoromethyl)- | |

| SMILES | c1cc2c(cc1C(F)(F)F)[C@@H]3C[C@H]2CNC3 | |

| InChI Key | RNOBTWYQAWEZHH-JGVFFNPUSA-N | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, not in water. | |

| Storage | Store at -20°C for long-term. |

Pharmacological Profile

This compound is characterized by its high affinity and partial agonist activity at α3β4 and α4β2 nAChR subtypes. This selectivity is crucial to its pharmacological effects, particularly its observed impact on ethanol consumption.

Table 2: Pharmacological Activity of this compound

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | α3β4 nAChR | 21 nM | |

| α4β2 nAChR | 21 nM | ||

| Functional Potency (EC₅₀) | α3β4 nAChR | ~3 µM |

This compound exhibits an order of magnitude lower affinity for α6 and α7 nAChR subtypes. This profile distinguishes it from other nicotinic agonists and contributes to its specific in vivo effects. Preclinical research has demonstrated that this compound selectively reduces ethanol consumption and operant self-administration in animal models, without affecting the consumption of other rewarding substances like sucrose. This suggests a targeted modulation of the neural circuits involved in alcohol reinforcement. The compound readily penetrates the central nervous system, a critical characteristic for a neurologically active agent.

Signaling Pathways

The activation of α3β4 and α4β2 nAChRs by this compound initiates a cascade of intracellular signaling events. As ligand-gated ion channels, their primary mechanism involves the influx of cations, including Na⁺ and Ca²⁺, leading to membrane depolarization. The subsequent increase in intracellular Ca²⁺ acts as a second messenger, triggering various downstream signaling pathways.

For α4β2 nAChRs, activation can lead to the engagement of the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is known to play a role in cell survival and neuroprotection. Another identified pathway involves the activation of Src kinase in a β-arrestin1-dependent manner, which then phosphorylates and activates Phospholipase C γ1 (PLCγ1). Activated PLCγ1 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase CβII (PKCβII).

The signaling pathways downstream of α3β4 nAChRs are less extensively characterized but are also thought to involve Ca²⁺-dependent mechanisms that modulate neuronal excitability and neurotransmitter release.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.

Radioligand Binding Assay for nAChRs

This protocol is designed to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

References

Methodological & Application

Application Notes and Protocols for Subcutaneous Administration of CP-601932

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-601932 is a high-affinity partial agonist for the α3β4 nicotinic acetylcholine receptor (nAChR) and an antagonist for the α4β2 nAChR. These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. The dual action of this compound makes it a compound of interest for investigating the distinct roles of these nAChR subtypes in various physiological and pathological processes. This document provides detailed protocols for the subcutaneous administration of this compound in a research setting, along with available data on its activity and a proposed signaling pathway.

Data Presentation

Table 1: In Vitro Receptor Binding and Functional Activity of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | EC50 (µM) | Intrinsic Efficacy |

| α3β4 nAChR | 21 | Partial Agonist | ~3 | ~30% of Acetylcholine |

| α4β2 nAChR | 21 | Antagonist | - | No measurable change in Ca2+ fluorescence |

| α6 nAChR | >300 | Lower Affinity | - | - |

| α7 nAChR | >300 | Lower Affinity | - | - |

Note: Data is compiled from publicly available research. The lack of specific in vivo pharmacokinetic data from subcutaneous administration highlights a current gap in the literature.

Experimental Protocols

Preparation of this compound for Subcutaneous Administration

Materials:

-

This compound powder

-

Sterile saline (0.9% NaCl)

-

Sterile water for injection

-

Vehicle (e.g., Dimethyl sulfoxide - DMSO, if necessary for solubility)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles (25-27 gauge)

Procedure:

-

Consult Solubility Data: Before preparation, consult the manufacturer's data sheet or perform solubility tests to determine the optimal solvent for this compound. For in vivo use, the final concentration of organic solvents like DMSO should be minimized (typically <5% of the total injection volume) to avoid vehicle-induced effects.

-

Vehicle Selection: A common approach for in vivo studies is to first dissolve the compound in a small amount of an organic solvent such as DMSO, and then dilute it to the final volume with a sterile aqueous vehicle like saline.

-

Preparation of Stock Solution (Example):

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

If using a co-solvent, add a minimal volume of DMSO to dissolve the powder completely. Vortex gently until the solution is clear.

-

Gradually add sterile saline to the desired final concentration, vortexing between additions to ensure the compound remains in solution.

-

-

Sterilization:

-

Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial. This removes any potential microbial contamination.

-

-

Storage:

-

Store the prepared solution as recommended. If making stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C for up to one month. Before use, allow the solution to equilibrate to room temperature for at least one hour.

-

Protocol for Subcutaneous Administration in Rodents

Materials:

-

Prepared and sterilized this compound solution

-

Rodent subjects (e.g., rats, mice)

-

Appropriate restraint device

-

Sterile syringes (1 mL) and needles (25-27 gauge)

-

70% ethanol or other skin disinfectant

-

Sharps container

Procedure:

-

Animal Preparation:

-

Acclimatize the animals to the experimental conditions to minimize stress.

-

Weigh each animal to accurately calculate the injection volume based on the desired dosage (mg/kg).

-

-

Restraint:

-

Safely and gently restrain the animal. For rats, the loose skin over the back of the neck (scruff) is a common and effective area for both restraint and injection.

-

-

Site Preparation:

-

Swab the injection site with 70% ethanol and allow it to dry. The most common site for subcutaneous injection is the loose skin between the shoulder blades.

-

-

Injection Technique:

-

Gently lift a fold of skin at the prepared site to create a "tent."

-

Insert the needle, bevel up, at the base of the skin tent at a 30-45 degree angle.

-

Slightly pull back on the syringe plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new site.

-

If no blood is aspirated, slowly and steadily inject the solution.

-

Withdraw the needle and gently apply pressure to the injection site with a sterile gauze pad for a few seconds if needed.

-

-

Post-injection Monitoring:

-

Return the animal to its cage and monitor for any adverse reactions, such as local irritation, swelling, or changes in behavior.

-

Record the time of administration and the dosage given.

-

Mandatory Visualization

Caption: Signaling pathway of this compound.